molecular formula C8H9ClN2O3 B1600882 4-Amino-5-chloro-6-ethoxypicolinic acid CAS No. 904311-15-5

4-Amino-5-chloro-6-ethoxypicolinic acid

Cat. No. B1600882
Key on ui cas rn: 904311-15-5
M. Wt: 216.62 g/mol
InChI Key: JVQNFEHTXFHBJI-UHFFFAOYSA-N
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Patent
US07888374B2

Procedure details

This material from step A was treated with LiOH in ethanol/water (5:3, 1 M, 2 mL) at ambient temperature for 2 h. HCl(aq) was added after 30 min to adjust pH value to 1. The precipitates were collected to afford the titled compound (130 mg, 70%).
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([NH2:11])[C:8]([Cl:12])=[C:7]([O:13][CH2:14][CH3:15])[N:6]=1)=[O:4].[Li+].[OH-].Cl>C(O)C.O>[NH2:11][C:9]1[C:8]([Cl:12])=[C:7]([O:13][CH2:14][CH3:15])[N:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC(=C(C(=C1)N)Cl)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
ethanol water
Quantity
2 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitates were collected

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=C1Cl)OCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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